molecular formula C14H11N3O4S B15057360 3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid

3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B15057360
M. Wt: 317.32 g/mol
InChI Key: IJMGMLGULLCZBO-UHFFFAOYSA-N
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Description

Chemical Structure & Properties: 3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid (CAS: 1417569-79-9; synonyms: ZINC95095771, AKOS027455445) is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a methyl group at position 3, a carboxylic acid at position 2, and a 4-methyl-3-nitrophenyl group at position 4. Its molecular formula is C₁₅H₁₂N₃O₄S, with a molecular weight of 333.34 g/mol . The nitro (-NO₂) and carboxylic acid (-COOH) groups confer distinct electronic and solubility properties, making it a candidate for medicinal chemistry and materials science applications.

For instance, Eaton’s reagent under solvent-free conditions has been used for similar Friedel-Crafts acylation reactions to form fused imidazo[2,1-b]thiazoles . The compound’s hydrochloride salt (MFCD22123345) is commercially available, suggesting its utility in drug discovery, particularly for targeting enzymes or receptors influenced by electron-withdrawing groups .

Properties

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

3-methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C14H11N3O4S/c1-7-3-4-9(5-11(7)17(20)21)10-6-16-8(2)12(13(18)19)22-14(16)15-10/h3-6H,1-2H3,(H,18,19)

InChI Key

IJMGMLGULLCZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 3-position of the phenyl ring undergoes selective reduction under controlled conditions:

Reagent Conditions Product Yield Source
Hydrogen/Palladium-carbonEthanol, 60°C, 6 hr3-(3-Aminophenyl)-6-methylimidazo[2,1-b]thiazole-2-carboxylic acid85%
Sodium dithioniteAqueous NaOH, 25°C, 2 hr3-(3-Hydroxylaminophenyl)-6-methylimidazo[2,1-b]thiazole-2-carboxylic acid72%

Mechanistic Insight : Catalytic hydrogenation reduces the nitro group to an amine without affecting the heterocyclic core or carboxylic acid moiety .

Nucleophilic Substitution

The electron-deficient nitroaryl group facilitates nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Application
Thiophenol/K₂CO₃DMF, 110°C, 12 hr3-(3-Phenylthiophenyl)-6-methylimidazo[2,1-b]thiazole-2-carboxylic acidAntimycobacterial agents
Piperazine/EDCl-HOBtDCM, 0°C → 25°C, 24 hrPiperazine-linked carboxamide derivativesTuberculosis inhibitors

Key Finding : Piperazine-coupled derivatives exhibit IC₅₀ values of 1.4–2.8 μM against Mycobacterium tuberculosis pantothenate synthetase .

Carboxylic Acid Functionalization

The -COOH group participates in condensation and coupling reactions:

Esterification

Reagent Conditions Product Yield
Ethanol/H₂SO₄Reflux, 8 hrEthyl 3-methyl-6-(4-methyl-3-nitrophenyl)imidazo...89%
Methanol/SOCl₂0°C → 25°C, 6 hrMethyl 3-methyl-6-(4-methyl-3-nitrophenyl)imidazo...93%

Amidation

Reagent Conditions Product Biological Activity
1,2,3-Triazole/EDCl-HOBtDMF, 25°C, 24 hrTriazole-carboxamide conjugatesAnticancer (GI₅₀: 1.4–4.2 μM)

Structural Advantage : The carboxylic acid group enables modular derivatization for structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution

The electron-rich imidazo-thiazole core undergoes regioselective halogenation:

Reagent Conditions Product Position
NBS/AIBNCCl₄, reflux, 6 hr5-Bromo-3-methyl-6-(4-methyl-3-nitrophenyl)imidazo...C5
Cl₂/AcOH25°C, 2 hr5-Chloro-3-methyl-6-(4-methyl-3-nitrophenyl)imidazo...C5

Note : Halogenation at C5 enhances interactions with hydrophobic enzyme pockets .

Oxidation and Ring Modification

Controlled oxidation modifies the thiazole ring:

Reagent Conditions Product Outcome
KMnO₄/H₂SO₄80°C, 4 hrImidazo[2,1-b]thiazole-2,5-dione derivativeLoss of aromaticity
mCPBADCM, 0°C → 25°C, 12 hrSulfoxide derivativeEnhanced water solubility

Stability Under Hydrolytic Conditions

The compound resists hydrolysis at physiological pH but degrades under extreme conditions:

Condition Time Degradation Stability
pH 1.2 (HCl)24 hr<5% decompositionHigh
pH 13 (NaOH)24 hrComplete decarboxylationLow

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito isomerization:

NO2hνONO\text{NO}_2 \xrightarrow{h\nu} \text{ONO}

This transient species participates in radical-mediated coupling reactions .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key derivatives is provided below:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid 3-Me, 2-COOH, 6-(4-Me-3-NO₂Ph) C₁₅H₁₂N₃O₄S 333.34 High electronic polarization; potential kinase inhibitor or anticancer agent due to nitro group. Hydrochloride salt enhances solubility.
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid 3-Me, 2-COOH, 6-(4-FPh) C₁₃H₁₀FN₂O₂S 258.30 Fluorine substitution improves metabolic stability and bioavailability. Lower cytotoxicity compared to nitro analogues.
3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxylic acid 3-Me, 2-COOH, 6-Ph C₁₃H₁₀N₂O₂S 258.30 Lacks electron-withdrawing groups; weaker enzyme inhibition but higher solubility in nonpolar media.
Ethyl 3-methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylate 3-Me, 2-COOEt, 6-(4-NO₂Ph) C₁₅H₁₄N₃O₄S 347.36 Ester derivative shows reduced solubility but improved cell membrane permeability. Used in prodrug design.
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine 5-(Me₂NCH₂), 6-(4-MeSO₂Ph) C₁₆H₁₈N₃O₂S₂ 364.46 Sulfonyl group enhances COX-2 selectivity (IC₅₀ = 0.08 µM). Demonstrates role of substituent size in target binding.

Key Findings from Comparative Studies

For example, COX-2 inhibitors with sulfonyl or nitro groups exhibit 100–300x selectivity over COX-1 . Fluorine analogues (e.g., 6-(4-FPh)) show improved metabolic stability but reduced potency compared to nitro derivatives .

Solubility & Bioavailability :

  • The carboxylic acid moiety in the target compound improves aqueous solubility, particularly as a hydrochloride salt (e.g., MFCD22123345). In contrast, ester derivatives (e.g., ethyl carboxylate) prioritize lipophilicity for membrane penetration .

Biological Activity: Nitro-substituted imidazo[2,1-b]thiazoles demonstrate potent anti-proliferative activity against HepG2 cells (IC₅₀ < 10 µM in some cases), attributed to interactions with DNA or protein active sites .

Synthetic Accessibility :

  • Derivatives with smaller substituents (e.g., methyl or methoxy) are synthesized in higher yields (e.g., 90% using Eaton’s reagent) compared to bulkier groups requiring harsher conditions .

Data Table: Physicochemical and Pharmacological Comparison

Parameter Target Compound 6-(4-FPh) Analogue Ethyl Ester Derivative Sulfonyl Derivative
LogP (Predicted) 2.8 2.5 3.9 1.2
Aqueous Solubility (mg/mL) 0.5 (HCl salt) 1.2 0.1 0.8
IC₅₀ (COX-2 Inhibition) N/A N/A N/A 0.08 µM
Anti-Proliferative (HepG2) ~5 µM (estimated from analogues) >50 µM ~20 µM N/A

Biological Activity

3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C15H13N3O4S
  • Molecular Weight: 331.35 g/mol

The structure includes a thiazole ring fused with an imidazole moiety, which is known for its diverse biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. It may exert its effects through:

  • Inhibition of Enzymatic Activity: The compound can inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis: By triggering apoptotic pathways, it can lead to programmed cell death in cancer cells.
  • Antimicrobial Activity: Its structure suggests potential interactions with bacterial enzymes, leading to antimicrobial effects.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant anticancer properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines. The following table summarizes key findings on the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AA-431 (epidermoid carcinoma)1.98 ± 1.22Apoptosis induction
Compound BJurkat (T-cell leukemia)<10Enzyme inhibition
Compound CHT29 (colon cancer)23.30 ± 0.35Cell cycle arrest

These findings suggest that modifications in the phenyl and thiazole rings can enhance cytotoxicity and selectivity towards tumor cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that thiazole derivatives possess antibacterial properties against various strains of bacteria, including resistant strains. The following table outlines the antimicrobial efficacy of related compounds:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus0.012 µg/mL
Compound EEscherichia coli0.008 µg/mL

These results indicate that the presence of specific functional groups in the thiazole structure contributes to enhanced antibacterial activity .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a closely related compound in a series of in vitro assays. The compound demonstrated significant growth inhibition in multiple cancer cell lines. Molecular dynamics simulations revealed that it binds effectively to target proteins involved in apoptosis regulation, indicating a potential mechanism for its anticancer activity .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of thiazole derivatives, including the target compound. The results showed that these compounds exhibited potent activity against Staphylococcus aureus, with minimal cytotoxicity towards human cell lines, suggesting a favorable therapeutic index .

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